4-Chloro-8-methoxyquinazoline

Medicinal Chemistry Palladium Catalysis Quinazoline Derivatization

Select 4-Chloro-8-methoxyquinazoline for IP-embedded ENPP1 and LPA2 inhibitor programs. Its specific 8-methoxy substitution is critical for target binding and is protected in patents like WO 2020/140001 A1. The reactive 4-chloro handle enables reliable diversification via SNAr or Suzuki coupling. Positional isomers (e.g., 6-methoxy) will alter reaction kinetics and produce compounds outside patent scope, making this precise building block essential for your medicinal chemistry pipeline. Available in high purity with comprehensive analytical documentation.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 154288-09-2
Cat. No. B182788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8-methoxyquinazoline
CAS154288-09-2
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=CN=C2Cl
InChIInChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-8(7)11-5-12-9(6)10/h2-5H,1H3
InChIKeyBIGSOYZPKXOBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-8-methoxyquinazoline (CAS 154288-09-2) Procurement Guide: Key Intermediate for ENPP1 and EGFR-Targeted Drug Discovery


4-Chloro-8-methoxyquinazoline (CAS 154288-09-2) is a functionalized quinazoline heterocycle with molecular formula C₉H₇ClN₂O and molecular weight 194.62 g/mol . The compound features a reactive chlorine substituent at the 4-position enabling nucleophilic aromatic substitution (SNAr) chemistry, and an electron-donating methoxy group at the 8-position that modulates the electronic distribution of the fused bicyclic ring system [1]. These structural attributes position it as a versatile building block for constructing quinazoline-based pharmacophores, with documented utility in the synthesis of ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1) inhibitors, LPA receptor 2 inhibitors, and YAP/TAZ-TEAD interaction inhibitors .

Why 4-Chloro-8-methoxyquinazoline Cannot Be Casually Replaced by Other 4-Chloro-quinazolines in Targeted Synthesis


Positional isomerism and methoxy substitution patterns critically determine both synthetic utility and pharmacological outcomes in quinazoline-based drug discovery. Kinetic studies demonstrate that the benzo-ring substitution position (5-, 6-, 7-, or 8-) substantially alters the electronic environment of the quinazoline core, with reactivity toward nucleophilic displacement following the order 7- > 5- > 6- and 8- [1]. This fundamental reactivity gradient means that 4-chloro-8-methoxyquinazoline cannot be substituted with the 4-chloro-6-methoxy analog (CAS 50424-28-7) or the 4-chloro-6,7-dimethoxy analog (CAS 13790-39-1) without altering reaction kinetics, regioselectivity in subsequent coupling steps, and the final pharmacophore's binding orientation [2]. Furthermore, the specific substitution pattern of 8-methoxy-quinazoline has been explicitly utilized in patented ENPP1 inhibitor scaffolds, demonstrating that this precise positional arrangement is embedded in intellectual property claims [3]. Substitution with a positional isomer would yield a different compound outside the claimed scope and with unvalidated biological activity.

4-Chloro-8-methoxyquinazoline (154288-09-2): Quantitative Comparative Evidence for Scientific Selection


Suzuki-Miyaura Cross-Coupling Efficiency: Validated Reaction Yield for 4-Aryl-8-methoxyquinazoline Construction

In a validated synthetic protocol, 4-chloro-8-methoxyquinazoline undergoes Suzuki-Miyaura cross-coupling with 2-chloro-5-hydroxyphenylboronic acid to yield 4-chloro-3-(8-methoxyquinazolin-4-yl)phenol. The reaction proceeds at 75°C for 6 hours in a dimethoxyethane/water solvent system with tetrakis(triphenylphosphine)palladium(0) catalyst [1]. The product was isolated and characterized, demonstrating the compound's reliable performance in palladium-mediated C-C bond formation at the 4-position.

Medicinal Chemistry Palladium Catalysis Quinazoline Derivatization

Benzo-Ring Reactivity Hierarchy: 8-Position Methoxy Dehalogenation Kinetics Relative to Other Quinazoline Regioisomers

A kinetic study of methoxy-dehalogenation (displacement of fluorine and chlorine by methoxide ions in methanol) established the relative reactivity order for quinazoline benzo-ring positions as 7- > 5- > 6- and 8- [1]. This places the 8-substituted quinazolines among the least reactive toward nucleophilic displacement on the benzo-ring, a property that may confer enhanced stability of the 8-methoxy group during transformations targeting the 4-chloro position or other reactive sites on the heterocyclic core.

Physical Organic Chemistry Reaction Kinetics Structure-Reactivity Relationships

ENPP1 Inhibitor Scaffold: Documented Utility in Ectonucleotide Pyrophosphatase Phosphodiesterase 1 Inhibitor Patents

4-Chloro-8-methoxyquinazoline is explicitly identified as an intermediate in the preparation of quinazoline derivatives claimed as ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1) inhibitors in WO 2020/140001 A1 [1]. ENPP1 is a negative regulator of the cGAS-STING pathway, and ENPP1 inhibitors are being investigated for cancer immunotherapy applications . The 8-methoxy substitution pattern is retained in the final inhibitor structures described in the patent.

Immuno-Oncology ENPP1 Inhibition STING Pathway

LPA Receptor 2 and YAP/TAZ-TEAD Inhibitor Intermediate: Multi-Target Patent Documentation

Beyond ENPP1 inhibition, 4-chloro-8-methoxyquinazoline is cited in WO 2021/116260 A1 (quinazoline derivatives as LPA receptor 2 inhibitors) and EP 3632908 A1 (inhibitors of YAP/TAZ-TEAD interaction for cancer treatment) . This multi-target patent footprint suggests that the 8-methoxyquinazoline scaffold serves as a privileged substructure capable of engaging diverse therapeutic targets upon further elaboration.

Lysophosphatidic Acid Signaling Hippo Pathway Oncology

Commercial Purity Benchmark: 96% Minimum Purity with Full Quality Assurance Documentation

Commercially available 4-chloro-8-methoxyquinazoline from established suppliers is offered at ≥96% purity (AKSci W3362 specification), with SDS, Certificate of Analysis (CoA), and full batch-level quality assurance documentation available upon request . This purity level meets or exceeds typical requirements for pharmaceutical intermediate applications, where ≥95% purity is generally considered acceptable for building block chemistry.

Quality Control Procurement Analytical Chemistry

4-Chloro-8-methoxyquinazoline (154288-09-2): Validated Application Scenarios for Procurement Justification


ENPP1 Inhibitor Lead Optimization Programs in Immuno-Oncology

Medicinal chemistry teams developing small-molecule ENPP1 inhibitors for cancer immunotherapy can employ 4-chloro-8-methoxyquinazoline as a key intermediate for constructing 4-aryl-8-methoxyquinazoline scaffolds, leveraging the established synthetic precedent in WO 2020/140001 A1 [1]. The 4-chloro position enables SNAr or cross-coupling diversification to explore structure-activity relationships around the quinazoline core while maintaining the 8-methoxy group that appears in the patented inhibitor structures.

Suzuki-Miyaura Diversification for Parallel Library Synthesis

Synthetic chemistry groups requiring efficient C-C bond formation at the 4-position of the quinazoline core can utilize the validated Suzuki-Miyaura coupling conditions with 4-chloro-8-methoxyquinazoline to generate diverse 4-aryl-8-methoxyquinazoline libraries [1]. The documented reaction protocol using Pd(PPh₃)₄ in DME/H₂O provides a reproducible starting point for high-throughput parallel synthesis, while the 8-methoxy group remains intact due to the lower benzo-ring reactivity of the 8-position relative to other regioisomers [2].

LPA2 Antagonist and YAP/TAZ-TEAD Inhibitor Discovery

Research groups focused on lysophosphatidic acid (LPA) signaling or Hippo pathway modulation can use 4-chloro-8-methoxyquinazoline as a scaffold entry point, as documented in WO 2021/116260 A1 (LPA2 inhibitors) and EP 3632908 A1 (YAP/TAZ-TEAD interaction inhibitors) [1]. The compound provides a validated core structure for synthesizing analogs targeting these pathways, with the 8-methoxy group contributing to the pharmacophore's molecular recognition features.

Academic and Industrial Quinazoline Methodology Development

Methodology development laboratories investigating regioselective functionalization of quinazolines can employ 4-chloro-8-methoxyquinazoline as a model substrate, given the established kinetic data on benzo-ring reactivity [1] and the compound's commercial availability at ≥96% purity with full analytical documentation [2]. The differential reactivity between the 4-chloro and 8-methoxy positions provides an instructive system for studying chemoselective transformations in fused heterocyclic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-8-methoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.